![molecular formula C14H19N5O4 B562113 Famciclovir-d4 CAS No. 1020719-42-9](/img/structure/B562113.png)
Famciclovir-d4
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Overview
Description
Famciclovir-d4 is a deuterated prodrug of penciclovir, which is used as an antiviral . It has a molecular weight of 325.36 and a molecular formula of C14H15D4N5O4 .
Synthesis Analysis
Famciclovir is a prodrug that undergoes rapid biotransformation to the active antiviral compound penciclovir . The higher intracellular concentrations of penciclovir triphosphate and its greater stability in infected cells may outweigh the greater affinity of aciclovir for viral DNA polymerase than that of penciclovir triphosphate for the same substrate, and account for the prolonged in vivo antiviral activity of penciclovir relative to that of aciclovir .Scientific Research Applications
Antiviral Activity and Mechanisms Famciclovir, the prodrug of penciclovir, exhibits significant antiviral activity against herpes simplex viruses (HSV-1 and HSV-2) and varicella-zoster virus (VZV), which are responsible for orolabial, genital herpes, and herpes zoster, respectively. Studies have demonstrated its efficacy in treating these infections by inhibiting viral replication, which is comparable to acyclovir and valaciclovir treatments. This mechanism of action highlights its utility in antiviral research, particularly for immunocompetent and immunocompromised patients (Simpson & Lyseng-Williamson, 2006).
Hematopoiesis and Myeloid Malignancies Innovative research utilizing zebrafish models has uncovered that Famciclovir can lead to hematopoietic failure by impairing the proliferation of hematopoietic stem and progenitor cells (HSPCs) and inducing apoptosis. Interestingly, it also demonstrated the potential to alleviate myeloid malignancies in a c-mybhyper MDS-like zebrafish model, suggesting a dual role in hematopoiesis research and treatment of myeloid diseases (Li et al., 2020).
Hepatitis B Management Famciclovir has shown promise in the management of hepatitis B virus (HBV) infection, particularly following liver transplantation. Its efficacy in reducing serum HBV DNA levels and improving liver function markers has been documented, making it a viable option for treating de novo or recurrent hepatitis B post-orthotopic liver transplantation. This highlights its application in managing viral hepatitis, an area of ongoing research and clinical importance (Manns et al., 2001).
Bioequivalence Studies Bioequivalence studies of Famciclovir have provided critical insights into its pharmacokinetics and pharmacodynamics, ensuring the therapeutic equivalence of generic formulations. Such studies are crucial for regulatory approval and clinical application, ensuring patients receive effective and safe antiviral treatment options. The findings from these studies support the use of Famciclovir in clinical practice, reinforcing its role in antiviral therapy (LeeYongbok et al., 2005).
Veterinary Medicine Famciclovir's applications extend into veterinary medicine, particularly for treating Feline Herpesvirus-1 (FHV-1) associated diseases in cats. Its effectiveness in reducing respiratory and ocular clinical signs in infected cats underscores the versatility of Famciclovir beyond human medicine, showcasing its potential in companion animal health (Cole, 2017).
Mechanism of Action
Famciclovir undergoes rapid biotransformation to the active antiviral compound penciclovir, which has inhibitory activity against herpes simplex virus types 1 (HSV-1) and 2 (HSV-2) and varicella zoster virus (VZV) . Penciclovir, upon intracellular uptake, is monophosphorylated by virally-encoded thymidine kinase and subsequently converted to a triphosphate by cellular enzymes. Penciclovir triphosphate preferentially inhibits the DNA polymerase of susceptible viruses .
properties
IUPAC Name |
[2-(acetyloxymethyl)-4-(2-aminopurin-9-yl)-3,3,4,4-tetradeuteriobutyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O4/c1-9(20)22-6-11(7-23-10(2)21)3-4-19-8-17-12-5-16-14(15)18-13(12)19/h5,8,11H,3-4,6-7H2,1-2H3,(H2,15,16,18)/i3D2,4D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXKWVWZWMLJEH-KHORGVISSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(CCN1C=NC2=CN=C(N=C21)N)COC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(COC(=O)C)COC(=O)C)C([2H])([2H])N1C=NC2=CN=C(N=C21)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661969 |
Source
|
Record name | 2-[(Acetyloxy)methyl]-4-(2-amino-9H-purin-9-yl)(3,3,4,4-~2~H_4_)butyl acetate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10661969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Famciclovir-d4 | |
CAS RN |
1020719-42-9 |
Source
|
Record name | 2-[(Acetyloxy)methyl]-4-(2-amino-9H-purin-9-yl)(3,3,4,4-~2~H_4_)butyl acetate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10661969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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